2,4,6-Tris(diethylamino)-1,3,5-triazine

描述

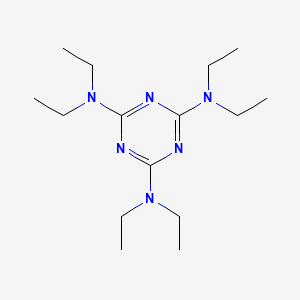

2,4,6-Tris(diethylamino)-1,3,5-triazine is a symmetrically substituted triazine derivative characterized by three diethylamino groups attached to the 1,3,5-triazine core. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are replaced by diethylamino groups under controlled conditions . The diethylamino substituents confer unique electronic and steric properties, making it valuable in applications such as catalysis, coordination chemistry, and materials science. Its synthesis typically involves stepwise substitution reactions with diethylamine, ensuring high selectivity and yield .

属性

CAS 编号 |

2827-49-8 |

|---|---|

分子式 |

C15H30N6 |

分子量 |

294.44 g/mol |

IUPAC 名称 |

2-N,2-N,4-N,4-N,6-N,6-N-hexaethyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H30N6/c1-7-19(8-2)13-16-14(20(9-3)10-4)18-15(17-13)21(11-5)12-6/h7-12H2,1-6H3 |

InChI 键 |

RLMGHKMNVDBCSB-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

规范 SMILES |

CCN(CC)C1=NC(=NC(=N1)N(CC)CC)N(CC)CC |

其他CAS编号 |

2827-49-8 |

产品来源 |

United States |

相似化合物的比较

2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT)

- Structure: Pyridyl groups replace diethylamino substituents, creating a planar, π-conjugated system.

- Applications: TPT forms coordination polymers and supramolecular frameworks due to its nitrogen-rich structure . For example, TPT acts as a template in synthesizing water-soluble porphyrin nanorings .

- Key Difference: Unlike the electron-donating diethylamino groups in 2,4,6-tris(diethylamino)-1,3,5-triazine, pyridyl groups enhance π-π stacking and metal coordination, favoring applications in sensing and catalysis .

2,4,6-Tris(5-bromo-2-thienyl)-1,3,5-triazine

- Structure : Thiophene substituents introduce sulfur atoms and bromine for further functionalization.

- Applications : Used in optoelectronic materials due to extended conjugation and halogen reactivity .

- Key Difference: Bromothiophene groups enable cross-coupling reactions, a feature absent in the diethylamino derivative .

2,4,6-Triamino-1,3,5-triazine (Melamine)

- Structure: Amino groups replace diethylamino substituents.

- Applications: Widely used in resins, laminates, and flame retardants. However, melamine is notorious for toxicity when combined with cyanuric acid, forming kidney-damaging crystals .

Isomeric Triazines: 1,2,4-Triazines

- Structure : 1,2,4-Triazines differ in nitrogen atom positioning, leading to distinct electronic properties.

- Applications: Known for biological activity, including antibiotic and anticancer properties. For example, hybrid 2-imino-coumarin-triazine derivatives exhibit cytotoxicity (IC50: 1.51–2.60 µM) .

- Key Difference: 1,3,5-Triazines (e.g., this compound) are more thermally stable and synthetically versatile, whereas 1,2,4-triazines are bioactive but less stable .

Functional Comparisons

Catalytic and Coordination Chemistry

- This compound: Serves as a ligand for Cu(I) coordination polymers, forming 1D chains with luminescent properties .

- 2,4,6-Tris(pyrazolyl)-1,3,5-triazine : Forms tetranuclear copper clusters with catalytic activity in oxidation reactions .

Optical and Electronic Properties

- Star-Shaped Triazine-Carbazole Hybrids (TR1–TR3) : Exhibit solvatochromism and high emission quantum yields, making them suitable for OLEDs .

- 2,4,6-Tris(benzylamino)-1,3,5-triazine Derivatives: Show nonlinear optical (NLO) activity with second-harmonic generation (SHG) in noncentrosymmetric crystals .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。